[(1S)-3-[(2S)-2,3-dihydroxypent-4-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate
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Overview
Description
The compound [(1S)-3-[(2S)-2,3-dihydroxypent-4-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate is a complex organic molecule with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-3-[(2S)-2,3-dihydroxypent-4-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate involves multiple steps, including the formation of cyclopentane and cyclopropane rings, as well as the introduction of hydroxyl, methoxy, and carboxylate groups. The specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(1S)-3-[(2S)-2,3-dihydroxypent-4-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
[(1S)-3-[(2S)-2,3-dihydroxypent-4-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of [(1S)-3-[(2S)-2,3-dihydroxypent-4-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with similar functional groups, used in various chemical syntheses.
Dicyclopentadiene: Contains cyclopentane rings and is used in the production of resins and other chemicals.
1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine: A phospholipid analog used in biochemical research.
Uniqueness
[(1S)-3-[(2S)-2,3-dihydroxypent-4-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate: is unique due to its complex structure, which includes multiple functional groups and rings
Properties
CAS No. |
131380-62-6 |
---|---|
Molecular Formula |
C22H30O7 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
[(1S)-3-[(2S)-2,3-dihydroxypent-4-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H30O7/c1-7-15(23)17(25)9-13-12(3)18(10-16(13)24)29-21(27)19-14(22(19,4)5)8-11(2)20(26)28-6/h7-8,14-15,17-19,23,25H,1,9-10H2,2-6H3/b11-8+/t14-,15?,17+,18+,19+/m1/s1 |
InChI Key |
QTNCZIQOZSHEMZ-YRXJCTFLSA-N |
Isomeric SMILES |
CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)/C=C(\C)/C(=O)OC)C[C@@H](C(C=C)O)O |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)CC(C(C=C)O)O |
Origin of Product |
United States |
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